Dibenzyl carbonate

概要

説明

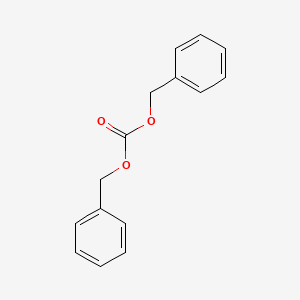

Dibenzyl carbonate is an organic compound with the molecular formula C₁₅H₁₄O₃. It is a carbonate ester derived from benzyl alcohol and carbonic acid. This compound is known for its low toxicity, good solvation capability, and excellent stability under a wide range of operating conditions. This compound is used as a benzylating agent in various chemical reactions, making it a valuable reagent in the synthesis of pharmaceuticals and fine chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Dibenzyl carbonate can be synthesized through several methods, including:

Transesterification of Dimethyl Carbonate with Benzyl Alcohol: This method involves the reaction of dimethyl carbonate with an excess of benzyl alcohol in the presence of catalysts such as cesium fluoride on aluminum oxide or phosphonium salts. The reaction is typically carried out at 90°C, and the catalysts are used in small amounts (around 1% mol with respect to dimethyl carbonate).

Alkylation of Carbonate Salts with Benzyl Halides: This method involves the use of phase-transfer or organometallic catalysts to mediate the reaction between carbonate salts and benzyl halides.

Industrial Production Methods: Industrial production of this compound often relies on the transesterification method due to its economic sustainability and the ability to recover and recycle reagents. The process involves the use of dimethyl carbonate and benzyl alcohol, with catalysts to facilitate the reaction and improve yields .

化学反応の分析

Dibenzyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can act as a benzylating agent in the presence of nucleophiles such as phenols, thiols, and active methylene compounds.

Carboxybenzylation Reactions: In the presence of nucleophiles, this compound can also act as a carboxybenzylating agent, forming carboxybenzylated products.

Common Reagents and Conditions:

Nucleophiles: Phenols, thiols, active methylene compounds.

Catalysts: Cesium fluoride on aluminum oxide, phosphonium salts.

Reaction Conditions: Typically carried out at elevated temperatures (around 90°C) with small amounts of catalysts.

Major Products:

Benzylated Derivatives: Formed through substitution reactions.

Carboxybenzylated Products: Formed through carboxybenzylation reactions.

科学的研究の応用

Organic Synthesis

Role as a Reagent

Dibenzyl carbonate serves as a crucial reagent in the synthesis of various organic compounds. It is particularly valuable for preparing esters and carbonates, which are essential in pharmaceuticals and agrochemicals. DBC acts as a protecting group for carboxylic acids during peptide synthesis, preventing unwanted reactions and allowing for selective coupling with amino acids .

Case Study: N,N-Dibenzylation of Amines

A notable application of DBC is in the selective N,N-dibenzylation of primary aliphatic amines. Research conducted by Loris et al. demonstrated that using DBC in the presence of phosphonium salts significantly enhances the reaction rate and selectivity compared to traditional methods . The study reported yields ranging from 74% to 86% for various amines under optimized conditions (Table 1).

| Amine Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Phenethylamine | 80 | 170 °C, with phosphonium salt |

| n-Decylamine | 74 | 170 °C, with phosphonium salt |

| 1-Naphthylmethylamine | 86 | 170 °C, with phosphonium salt |

Polymer Production

Plasticizer and Modifier

this compound is utilized as a plasticizer and modifier in polymer production. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) and other plastics. The incorporation of DBC into polymer matrices improves mechanical properties without compromising thermal stability .

Research Insights

Studies have shown that DBC can be used to synthesize polycarbonates with improved characteristics. The reaction of DBC with diols leads to the formation of polycarbonate chains that exhibit enhanced performance metrics compared to those produced using traditional methods .

Pharmaceutical Applications

Intermediate in Drug Synthesis

In the pharmaceutical industry, this compound acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to introduce benzyl groups facilitates the development of medications with improved efficacy and stability .

Case Study: β-Lactam Pseudopeptides

A study highlighted the use of DBC in preparing β-lactam pseudopeptides through cyclization reactions. The results indicated that using dibenzyl protection led to successful transformations at high yields, showcasing its effectiveness in complex pharmaceutical syntheses .

Cosmetic Formulations

Emollient Properties

this compound is incorporated into cosmetic products for its emollient properties, enhancing skin feel and moisture retention in creams and lotions. Its stability and compatibility with other cosmetic ingredients make it a desirable additive in formulation chemistry .

作用機序

The mechanism by which dibenzyl carbonate exerts its effects involves its role as a benzylating and carboxybenzylating agent. In the presence of nucleophiles, this compound can transfer its benzyl or carboxybenzyl groups to the nucleophile, forming benzylated or carboxybenzylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Dibenzyl carbonate can be compared with other similar compounds, such as:

Dimethyl Carbonate: A lighter dialkyl carbonate used in similar reactions but with different reactivity and toxicity profiles.

Diethyl Carbonate: Another dialkyl carbonate with similar applications but different physical and chemical properties.

Diphenyl Carbonate: A related compound with different reactivity and applications in the synthesis of polycarbonates.

Uniqueness of this compound:

Low Toxicity: Compared to benzyl halides, this compound is less toxic and safer to handle.

Good Solvation Capability: It has excellent solvation properties, making it suitable for various reactions.

生物活性

Dibenzyl carbonate (DBC) is an organic compound recognized for its utility in various chemical applications, particularly in the pharmaceutical industry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is a stable compound often used as a solvent and reagent in organic synthesis. Its structure comprises two benzyl groups attached to a carbonate moiety, which contributes to its reactivity and functional versatility in synthetic chemistry .

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily through its role as a protecting group in peptide synthesis and as a precursor for more complex organic compounds. Its ability to facilitate the formation of β-lactam derivatives has been highlighted in studies focusing on stereoselective reactions . These derivatives are significant due to their antibacterial properties, showcasing DBC's indirect impact on biological systems.

Case Studies and Research Findings

- Synthesis of β-Lactam Derivatives : A study demonstrated that this compound could effectively protect amino groups during the synthesis of β-lactam-containing pseudopeptides. The reaction conditions optimized for DBC resulted in higher yields compared to traditional methods, indicating its efficacy in enhancing synthetic routes for bioactive compounds .

- Anti-Cancer Activity : In another investigation, derivatives of dibenzyl-substituted compounds were assessed for anti-proliferative effects against cancer cell lines. The study revealed that certain dibenzyl derivatives exhibited significant anti-cancer activity, with IC50 values indicating their potential as therapeutic agents . Specifically, compounds derived from dibenzyl structures showed promising results in inhibiting the growth of MCF-7 breast cancer cells.

- Fluorescence Properties : Recent studies have also explored the use of dibenzyl derivatives as fluorophores in bioimaging applications. These compounds demonstrated favorable fluorescence properties, which could be harnessed for tracking cellular processes in live cells . The minimal cytotoxicity observed at effective concentrations further supports their potential use in biomedical imaging.

Table 1: Summary of Biological Activities and IC50 Values

| Compound Type | Biological Activity | IC50 (µM) |

|---|---|---|

| Dibenzyl-substituted β-lactams | Anti-bacterial | Varies |

| Dibenzyl derivatives | Anti-cancer (MCF-7 cells) | 21.58 - 322 |

| Fluorescent dibenzyl derivatives | Bioimaging | Non-cytotoxic |

特性

IUPAC Name |

dibenzyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLBWGMERQCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063041 | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-92-5 | |

| Record name | Bis(phenylmethyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TJK14RPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for dibenzyl carbonate?

A1: this compound (C15H14O3) has a molecular weight of 242.27 g/mol. Its structure is confirmed by spectroscopic analyses:

- IR spectroscopy reveals characteristic absorption bands at 1740 cm-1 (C=O stretching) and 1250-1300 cm-1 (C-O stretching). []

- Mass spectrometry shows prominent peaks at m/z 180, 107, and 91, attributed to the fragmentation of the benzyl and carbonate moieties. []

- 1H NMR spectroscopy exhibits signals corresponding to the aromatic protons (7.3-7.5 ppm) and the benzylic methylene protons (5.1 ppm) in a 5:2 ratio, confirming the structure of DBnC. []

Q2: How is this compound used as a benzylating agent?

A3: DBnC serves as an effective benzylating agent for various nucleophiles, including amines, phenols, and methylene-active compounds. [, , ] This reactivity is attributed to the presence of two benzyl groups, which can be readily cleaved and transferred to the nucleophilic substrates.

Q3: What role do catalysts play in reactions involving this compound?

A3: Catalysts significantly influence the selectivity and efficiency of reactions involving DBnC. For instance:

- Tetraalkylphosphonium salts enhance the selectivity towards N-benzylation of primary aliphatic amines by interacting with the amine, increasing its steric bulk, and favoring attack on the less hindered alkyl terminus of DBnC. []

- Potassium carbonate (K2CO3) facilitates the transesterification of DBnC with alcohols and diols, leading to the formation of alkyl benzyl carbonates and polycarbonates. [, ]

- Cesium fluoride/α-Al2O3 (CsF/α-Al2O3) catalyzes the synthesis of DBnC itself via transesterification of dimethyl carbonate with benzyl alcohol. []

Q4: Can you elaborate on the selectivity observed in this compound reactions?

A4: DBnC demonstrates remarkable selectivity in alkylation reactions, particularly with substrates prone to multiple alkylations:

- Mono-C-benzylation: DBnC selectively benzylates methylene-active compounds like phenylacetonitrile, benzyl phenylacetate, and phenol at the alpha-carbon, yielding mono-benzylated products with high selectivity (98-99%). [, ]

- Mono-N-benzylation: In the presence of tetraalkylphosphonium salts, DBnC selectively converts primary aliphatic amines to the corresponding dibenzylamines, preventing the formation of benzyl carbamates. []

Q5: Has computational chemistry been employed to study this compound?

A6: Yes, ab initio calculations, particularly the G3MP2 method, have been used to predict the standard enthalpy of formation of DBnC, showing excellent agreement with experimental data. [] These calculations provide valuable insights into the thermodynamic properties of DBnC and guide further experimental investigations.

Q6: How do structural modifications of this compound affect its reactivity?

A6: While detailed SAR studies aren't explicitly discussed in the provided papers, we can infer some trends:

- Alkyl Chain Length: Replacing benzyl groups with smaller alkyl groups, like methyl in dimethyl carbonate, can alter the reactivity and selectivity. For instance, DMC exhibits a different reactivity profile compared to DBnC, particularly at different temperatures. [, ]

- Asymmetric Carbonates: Asymmetrical methyl alkyl carbonates (ROCO2Me, where R ≥ C3) exhibit a higher chemoselectivity for methylation compared to symmetrical carbonates like DMC, suggesting that manipulating the steric environment around the carbonate group can significantly influence the reaction outcome. []

Q7: What are the environmental implications of using this compound?

A7: While DBnC itself hasn't been extensively studied for its environmental impact, its use in organic synthesis can contribute to greener chemical processes:

- Replacing Toxic Reagents: DBnC offers a less toxic alternative to conventional alkylating agents like dimethyl sulfate and alkyl halides, which pose significant environmental and health hazards. [, ]

- Catalytic Processes: The use of catalysts in DBnC reactions allows for milder reaction conditions and often reduces waste generation. [, ]

- Biodegradable Polymers: DBnC can be used in the synthesis of poly(1,4-butylene carbonate-co-terephthalate)s (PBCTs), which are potentially biodegradable polymers. [] This presents an opportunity to develop sustainable materials from DBnC.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。